molecular formula C18H15N3O3S2 B3483598 2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid

2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid

Cat. No. B3483598
M. Wt: 385.5 g/mol
InChI Key: JMOJDXAIUYWINY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including an ethylthio group, a thiadiazole ring, an amino group, a carbonyl group, and a carboxylic acid group attached to a biphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiadiazole, biphenyl, and carboxylic acid precursors .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a biphenyl group. The thiadiazole ring and the biphenyl group would likely contribute to the rigidity of the molecule, while the ethylthio, amino, carbonyl, and carboxylic acid groups would provide sites for potential reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could react with carboxylic acids to form amides, or it could be acylated to form a secondary or tertiary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amino group could increase its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. While specific safety data for this compound is not available, general guidelines for handling organic compounds would apply .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiadiazole rings are often studied for their potential as pharmaceuticals, so this could be one area of future research .

properties

IUPAC Name

2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-25-18-21-20-17(26-18)19-15(22)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(23)24/h3-10H,2H2,1H3,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOJDXAIUYWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 4
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 5
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 6
2'-({[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid

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